

CK1-IN-4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: CK1-IN-4
Cat. No.: B15544170

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CK1-IN-4, also identified as compound 59 in recent literature, is a selective inhibitor of Casein Kinase 1 Delta (CK1 δ).^{[1][2]} This technical guide provides a comprehensive overview of its chemical structure, properties, and biological activity. Detailed experimental protocols for its characterization and a summary of its potential therapeutic applications in neurodegenerative diseases are presented to facilitate further research and development.

Chemical Structure and Properties

CK1-IN-4 belongs to the 7-amino-[1][3][4]triazolo[1,5-a][1][5][6]triazine class of compounds. Its chemical identity and key physicochemical properties are summarized below.

Property	Value	Source
IUPAC Name	5-((2-methoxyethyl)amino)-2-(thiophen-2-yl)-[1][3][4]triazolo[1,5-a][1][5][6]triazin-7-amine	Grieco et al., 2024
Molecular Formula	C11H12N8OS	Grieco et al., 2024
Molecular Weight	304.33 g/mol	Grieco et al., 2024
Appearance	Solid	[3]
SMILES	<chem>COCCNc1nc(nc2c(n1)n(C)n=c2-c3cccs3)N</chem>	Grieco et al., 2024

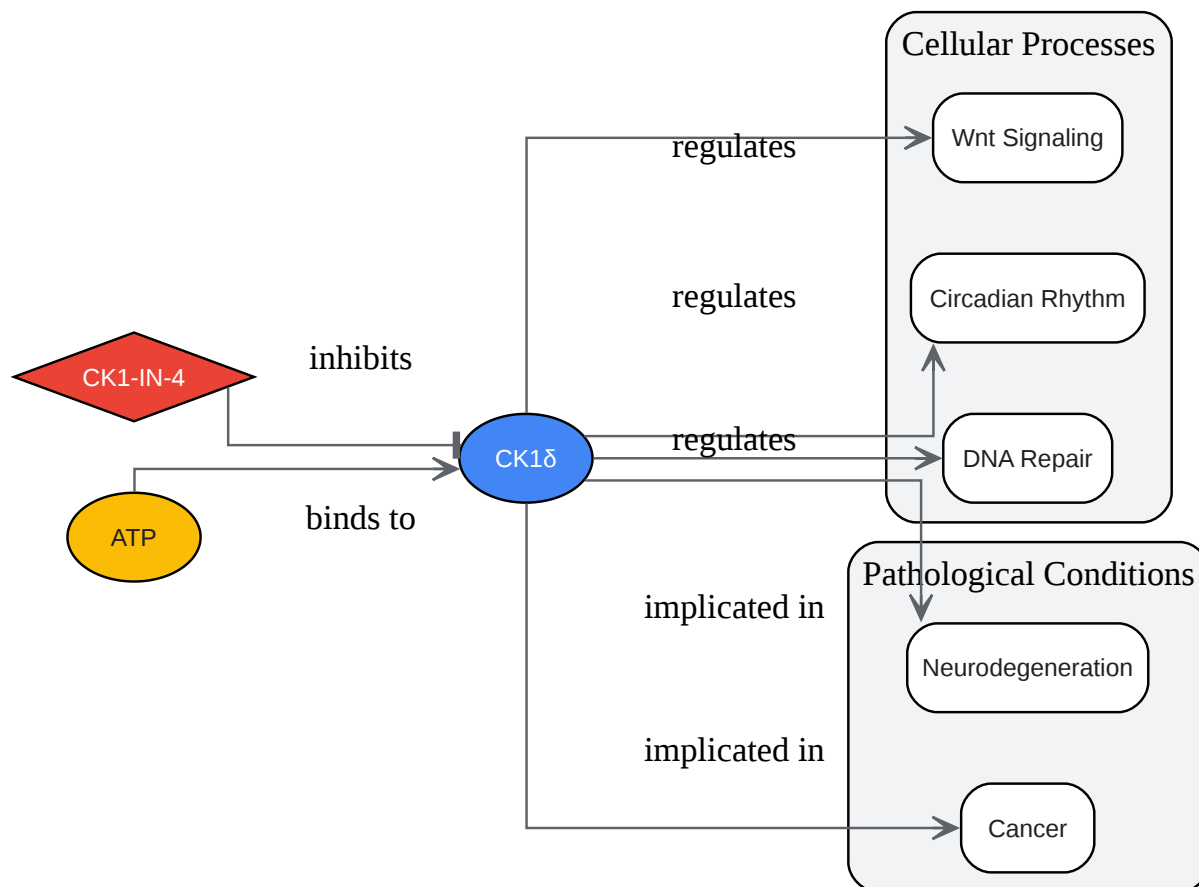
Biological Activity and Mechanism of Action

CK1-IN-4 is an ATP-competitive inhibitor of CK1 δ with an IC₅₀ of 2.74 μ M.[1][3] The Casein Kinase 1 (CK1) family of serine/threonine kinases are ubiquitously expressed and involved in a multitude of cellular processes, including Wnt signaling, circadian rhythms, and DNA repair.[2][4] Dysregulation of CK1 isoforms, particularly CK1 δ , has been implicated in the pathophysiology of various diseases, including cancer and neurodegenerative disorders.[7]

CK1-IN-4 exerts its inhibitory effect by competing with ATP for binding to the active site of the CK1 δ enzyme. This inhibition can modulate downstream signaling pathways regulated by CK1 δ .

Signaling Pathway Context

The dysregulation of CK1 δ is linked to neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS).[7] CK1 δ is known to phosphorylate key proteins involved in these conditions. Inhibition of CK1 δ by compounds like **CK1-IN-4** is a potential therapeutic strategy to mitigate the pathological effects of its overactivity.



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Fig. 1: CK1δ signaling and inhibition by CK1-IN-4.

Experimental Protocols

The following are detailed methodologies for key experiments involving CK1-IN-4, based on published research.

In Vitro CK1δ Kinase Assay

This protocol is designed to determine the inhibitory activity of CK1-IN-4 against CK1δ.

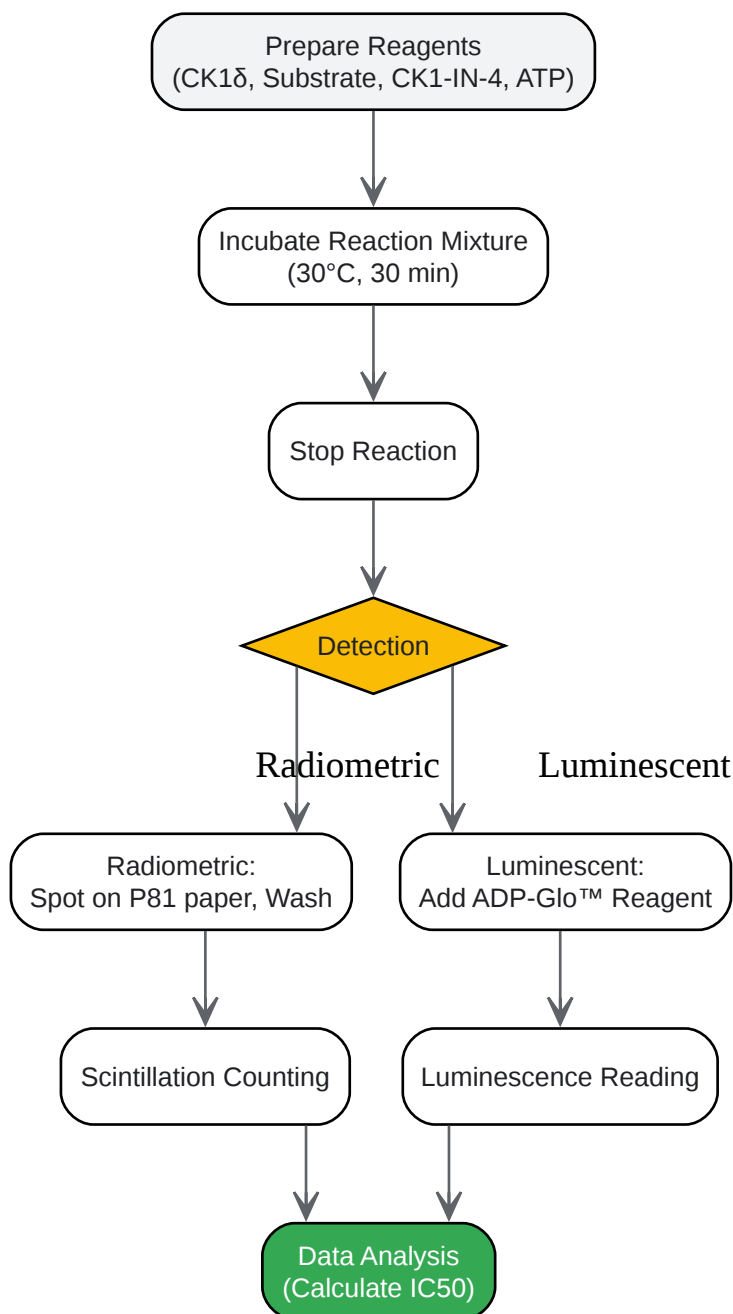
Materials:

- Recombinant human CK1δ enzyme

- CK1tide substrate peptide (RRKDLHDDEEDEAMSITA)
- **CK1-IN-4** (dissolved in DMSO)
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- [γ -³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
- P81 phosphocellulose paper or appropriate 96-well plates

Procedure:

- Prepare serial dilutions of **CK1-IN-4** in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
- In a reaction well, combine the CK1 δ enzyme, CK1tide substrate, and the diluted **CK1-IN-4** or vehicle (DMSO) control.
- Initiate the kinase reaction by adding ATP (containing [γ -³²P]ATP for radiometric assay, or unlabeled ATP for ADP-Glo™ assay).
- Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
- Stop the reaction. For the radiometric assay, spot the reaction mixture onto P81 paper and wash extensively with phosphoric acid.^{[4][6][8]} For the ADP-Glo™ assay, add the ADP-Glo™ reagent according to the manufacturer's instructions.
- Quantify the incorporated radioactivity using a scintillation counter or the luminescent signal using a plate reader.
- Calculate the percent inhibition for each **CK1-IN-4** concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.



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Fig. 2: In vitro kinase assay workflow.

Neuroprotection Assay in SH-SY5Y Cells

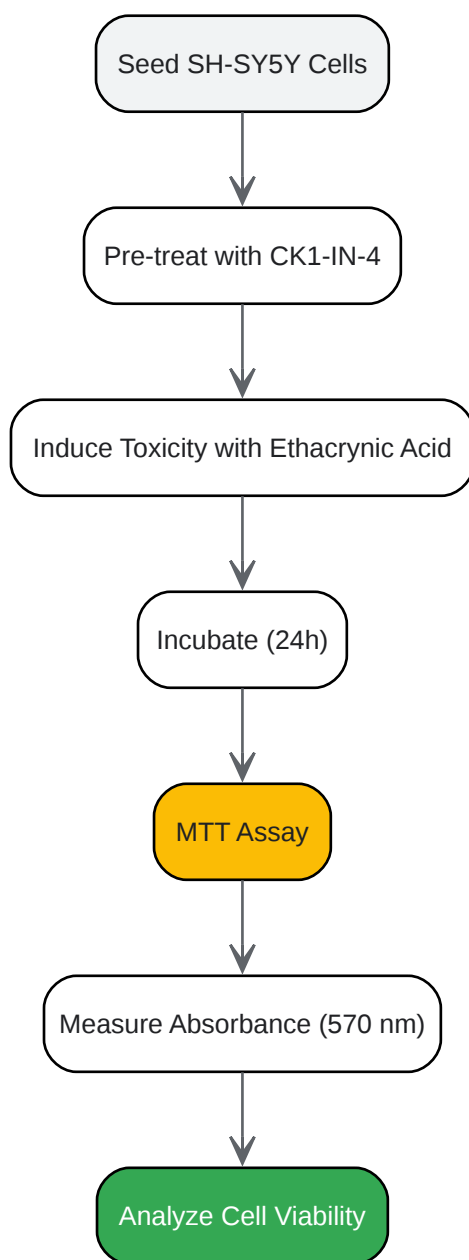
This assay evaluates the neuroprotective effect of **CK1-IN-4** against ethacrynic acid-induced toxicity in the human neuroblastoma cell line SH-SY5Y.[9]

Materials:

- SH-SY5Y human neuroblastoma cells
- Cell culture medium (e.g., DMEM/F12 with 10% FBS)
- Ethacrynic acid (EA)
- **CK1-IN-4** (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO

Procedure:

- Seed SH-SY5Y cells in a 96-well plate at an appropriate density (e.g., 1×10^4 cells/well) and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **CK1-IN-4** for a specified period (e.g., 1 hour).
- Induce neurotoxicity by adding ethacrynic acid to the culture medium at a final concentration known to cause cell death (e.g., 40 μ M).[9]
- Incubate the cells for 24 hours.
- Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 3-4 hours at 37°C.
- Remove the MTT solution and dissolve the formazan crystals in DMSO.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control and compare the viability of cells treated with EA alone to those co-treated with EA and **CK1-IN-4**.



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Fig. 3: Neuroprotection assay workflow.

Summary and Future Directions

CK1-IN-4 is a promising inhibitor of CK1 δ with demonstrated neuroprotective effects in a cellular model. Its well-defined chemical structure and properties provide a solid foundation for further investigation. Future research should focus on optimizing its potency and selectivity, evaluating its efficacy in *in vivo* models of neurodegenerative diseases, and exploring its

pharmacokinetic and pharmacodynamic profiles. The experimental protocols detailed in this guide offer a starting point for researchers to further characterize and develop **CK1-IN-4** and related compounds as potential therapeutics.

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- To cite this document: BenchChem. [CK1-IN-4: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15544170/docs#ck1-in-4-a-technical-guide-for-researchers>]

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